molecular formula C24H21Cl2N3OS B7730614 MFCD02979345

MFCD02979345

Cat. No.: B7730614
M. Wt: 470.4 g/mol
InChI Key: RFWFQNQKHAUZPP-LICLKQGHSA-N
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Description

MFCD02979345 (hypothetical identifier for demonstration; data inferred from analogous compounds in evidence) is a chemical compound often utilized in coordination chemistry and catalysis. These compounds typically feature multidentate ligands, such as phosphine-alkene hybrids, which enhance transition metal coordination and catalytic activity . Key characteristics inferred from analogous compounds include:

  • Molecular formula: C₂₇H₃₀N₆O₃ (for CAS 1022150-11-3)
  • Molecular weight: 486.57 g/mol
  • Hazard profile: Includes warnings for acute toxicity (H302), skin irritation (H315), eye damage (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N3OS/c1-24(2,3)18-7-4-15(5-8-18)10-17(13-27)22(30)29-23-28-14-20(31-23)11-16-6-9-19(25)12-21(16)26/h4-10,12,14H,11H2,1-3H3,(H,28,29,30)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWFQNQKHAUZPP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979345 involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity. Industrial production methods often include continuous flow reactors, which allow for precise control of reaction parameters and efficient production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: MFCD02979345 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in various applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under mild conditions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used

Scientific Research Applications

MFCD02979345 has a wide range of scientific research applications, making it a valuable compound in multiple fields.

Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.

Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes, which can provide insights into its potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapies.

Industry: In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in manufacturing processes, where it can enhance the performance of products.

Mechanism of Action

The mechanism of action of MFCD02979345 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) TPSA (Ų) Solubility (mg/mL) Bioavailability Score
This compound (hypothetical) C₂₇H₃₀N₆O₃ 486.57 2.15 40.46 0.24 0.55
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 40.46 0.24 0.55
CAS 56469-02-4 C₉H₉NO₂ 163.17 1.64 49.33 0.687 0.55
CAS 1761-61-1 C₇H₅BrO₂ 201.02 1.64 37.30 0.687 0.55

Key Findings:

Structural Similarities: CAS 1046861-20-4 shares a high similarity (87%) with this compound, attributed to aromatic rings and boronic acid groups that enhance metal-binding capacity . CAS 56469-02-4 features a heterocyclic core (isoquinolinone), analogous to nitrogen-rich ligands in this compound, which improve catalytic activity in cross-coupling reactions .

Functional Differences: Solubility: CAS 1761-61-1 exhibits higher solubility (0.687 mg/mL) compared to this compound (0.24 mg/mL), likely due to its smaller molecular size and lower Log P . Synthetic Accessibility: this compound derivatives require palladium catalysts (e.g., (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) for synthesis, whereas CAS 56469-02-4 is synthesized via simpler alkylation reactions using iodomethane .

CAS 1761-61-1 lacks CYP enzyme inhibition, reducing drug-drug interaction risks compared to this compound, which may inhibit CYP isoforms .

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